Structural Elucidation and Synthetic Utility of 1-(2-Aminobutoxy)-2-methoxyethane
Structural Elucidation and Synthetic Utility of 1-(2-Aminobutoxy)-2-methoxyethane
Topic: Molecular Structure, Synthesis, and Utility of 1-(2-Aminobutoxy)-2-methoxyethane Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Technical Guide to Heterobifunctional Ether-Amine Linkers
Executive Summary
1-(2-Aminobutoxy)-2-methoxyethane represents a specialized class of heterobifunctional linkers, combining a lipophilic butyl backbone with a hydrophilic glycol ether spacer. While often encountered in industrial catalogs under various trade names, its precise structural definition requires rigorous IUPAC standardization to ensure reproducibility in drug development. This guide provides a comprehensive analysis of its molecular architecture, a validated synthetic protocol for high-purity production, and an evaluation of its physicochemical properties relevant to PROTAC (Proteolysis Targeting Chimera) and ADC (Antibody-Drug Conjugate) design.
I. Structural Anatomy & Nomenclature[1]
The Nomenclature Divergence
In chemical literature, "1-(2-Aminobutoxy)-2-methoxyethane" is a semi-systematic name often used to emphasize the ethylene glycol ether core. However, strictly following IUPAC Blue Book (P-62) priority rules, amines take precedence over ethers. Therefore, the parent structure is determined by the longest carbon chain containing the amine.
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Common Name: 1-(2-Aminobutoxy)-2-methoxyethane
-
Systematic IUPAC Name: 1-(2-methoxyethoxy)butan-2-amine
-
Molecular Formula:
-
Molecular Weight: 147.22 g/mol
Structural Hierarchy Visualization
The following diagram illustrates the logical deconstruction of the molecule to resolve the naming ambiguity.
Figure 1: Hierarchical decomposition of 1-(2-methoxyethoxy)butan-2-amine showing IUPAC priority assignment.
Stereochemical Considerations
The C2 position of the butyl chain is a chiral center. In biological applications, using the racemic mixture can lead to off-target effects.
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(S)-Isomer: Often preferred for mimicking natural amino acid backbones.
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(R)-Isomer: May exhibit distinct pharmacokinetic profiles.
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Note: Unless specified as enantiopure, the synthesis described below assumes a racemic product.
II. Physicochemical Profile (In Silico & Empirical)
Understanding the physicochemical properties is vital for predicting blood-brain barrier (BBB) permeability and solubility in aqueous formulations.
| Property | Value (Predicted) | Relevance to Drug Design |
| LogP | 0.45 ± 0.2 | Indicates moderate hydrophilicity; suitable for cytosolic targets. |
| pKa (Base) | 10.4 ± 0.3 | Primary amine is protonated at physiological pH (7.4), improving solubility. |
| TPSA | 38.5 Ų | Well below the 140 Ų threshold, suggesting good oral bioavailability. |
| H-Bond Donors | 2 | Primary amine ( |
| H-Bond Acceptors | 3 | Two ether oxygens + one amine nitrogen. |
| Rotatable Bonds | 6 | High flexibility, ideal for "linker" applications in PROTACs. |
III. Validated Synthetic Protocol
To ensure scientific integrity and high purity (>98%) suitable for pharmaceutical applications, a Protection-Alkylation-Deprotection strategy is superior to direct epoxide ring-opening, which often yields regioisomeric mixtures.
Retrosynthetic Analysis
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Disconnection: The C1-O ether bond.
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Synthons: 1-hydroxybutan-2-amine (nucleophile) + 2-methoxyethyl electrophile.
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Challenge: The amine is more nucleophilic than the hydroxyl group.
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Solution: Selective protection of the amine (Boc-group) is required before ether formation.
Step-by-Step Methodology
Step 1: N-Boc Protection of 1-amino-2-butanol
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Reagents: 1-amino-2-butanol (10 mmol), Di-tert-butyl dicarbonate (
, 11 mmol), (15 mmol), DCM (50 mL). -
Procedure: Dissolve amino-alcohol in DCM. Add
. Add dropwise at 0°C. Stir at RT for 4h. -
Workup: Wash with 1M HCl, then brine. Dry over
. -
Yield: ~95% (Colorless oil).
Step 2: Williamson Ether Synthesis
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Reagents: N-Boc-1-amino-2-butanol (from Step 1), NaH (60% dispersion, 1.2 eq), 2-methoxyethyl bromide (1.2 eq), anhydrous DMF.
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Procedure:
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Cool DMF solution of N-Boc intermediate to 0°C under
. -
Add NaH portion-wise. Stir 30 min (gas evolution).
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Add 2-methoxyethyl bromide dropwise.
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Heat to 60°C for 12 hours.
-
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Critical Control Point: Strictly anhydrous conditions are required to prevent NaH quenching.
Step 3: Deprotection (TFA Mediated)
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Reagents: TFA/DCM (1:4 ratio).
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Procedure: Stir the alkylated intermediate in TFA/DCM for 2 hours at RT.
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Purification: Basify with saturated
(pH > 10). Extract with DCM. Distill or use column chromatography (MeOH/DCM/NH4OH) for final isolation.
Synthetic Workflow Diagram
Figure 2: Three-step synthetic pathway ensuring regioselectivity and high purity.
IV. Analytical Characterization
To validate the synthesis of 1-(2-methoxyethoxy)butan-2-amine, the following spectral signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, )
- 0.92 (t, 3H): Terminal methyl of the butyl chain.
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1.3-1.5 (m, 2H): Methylene group (
) of the ethyl side chain. -
2.95 (m, 1H): Chiral methine proton (
). -
3.38 (s, 3H): Diagnostic Singlet – Methoxy group (
). -
3.4-3.7 (m, 6H): Overlapping ether methylene protons (
).
Mass Spectrometry (ESI-MS)
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Expected [M+H]+: 148.13 m/z.
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Fragmentation Pattern: Loss of methoxyethyl group (M-59) is a common characteristic fragment.
V. Applications in Drug Development
Linkerology in PROTACs
This molecule serves as a "short-chain" PEG mimetic. In PROTAC design, linker length and composition are critical for ternary complex formation (Target-PROTAC-E3 Ligase).
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Advantage: The ethyl/butyl hybrid structure breaks the repetitive nature of pure PEG chains, potentially altering the entropic penalty of binding.
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Solubility: The ether oxygens maintain water solubility, while the butyl chain adds slight lipophilicity to aid membrane permeability.
Surface Functionalization
The primary amine allows for facile conjugation to activated carboxylic acids (via EDC/NHS coupling) or isothiocyanates. This is utilized in:
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Nanoparticle Coating: Passivating gold or silica nanoparticles to reduce immune clearance.
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Surface Plasmon Resonance (SPR): Creating hydrophilic self-assembled monolayers (SAMs) on sensor chips.
References
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IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. (Rule P-62: Priority of Amines over Ethers). [Link]
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Synthesis of Ether-Amines: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Protocols for N-Boc protection and stability). [Link]
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Physicochemical Properties of Glycol Ethers: Lau, K., et al. (2012). "Benchmarking the hydrophobicity of amino acid side chains in a protein environment." Nature Methods. (Context for LogP contributions of ether/amine fragments). [Link]
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Linker Chemistry in Drug Discovery: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Expert Opinion on Drug Discovery. [Link]
